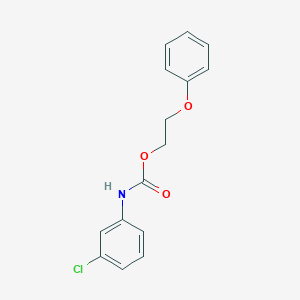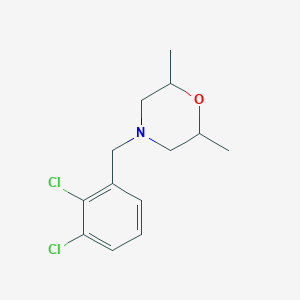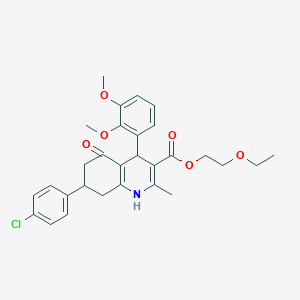
2-phenoxyethyl (3-chlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenoxyethyl (3-chlorophenyl)carbamate, also known as fenoxycarb, is a carbamate insecticide that belongs to the chemical class of N-aryl carbamates. Fenoxycarb is widely used in agriculture and public health to control pests such as mosquitoes, flies, and cockroaches. It is also used in veterinary medicine to control fleas and ticks on pets. The purpose of
作用机制
Fenoxycarb acts as a chitin synthesis inhibitor by binding to the chitin synthase enzyme, which is responsible for the synthesis of chitin in insects. Chitin is a major component of the exoskeleton of insects, and its inhibition leads to the disruption of the molting process and the formation of abnormal exoskeletons. Fenoxycarb also affects the reproductive system of insects by inhibiting the synthesis of ecdysone, a hormone that regulates molting and reproduction.
Biochemical and Physiological Effects:
Fenoxycarb has been shown to have low toxicity to mammals, birds, and fish. It is rapidly metabolized and eliminated from the body, which reduces its potential for bioaccumulation. However, 2-phenoxyethyl (3-chlorophenyl)carbamate can have toxic effects on non-target organisms such as bees and beneficial insects, which can have negative impacts on the ecosystem.
实验室实验的优点和局限性
Fenoxycarb is a useful tool for studying the physiological and biochemical processes of insects. It can be used to investigate the role of chitin synthesis in insect development and reproduction, as well as the effects of hormone disruption on insect physiology. However, 2-phenoxyethyl (3-chlorophenyl)carbamate has limitations in terms of its specificity and selectivity for different insect species, which can affect the interpretation of experimental results.
未来方向
There are several future directions for research on 2-phenoxyethyl (3-chlorophenyl)carbamate. One area of research is the development of new formulations and delivery systems that can improve its efficacy and reduce its impact on non-target organisms. Another area of research is the investigation of the molecular mechanisms of 2-phenoxyethyl (3-chlorophenyl)carbamate resistance in insect populations, which can inform the development of new insecticides with different modes of action. Finally, there is a need for more research on the ecological and environmental impacts of 2-phenoxyethyl (3-chlorophenyl)carbamate, particularly on pollinators and other beneficial insects.
合成方法
Fenoxycarb can be synthesized by reacting 3-chlorophenyl isocyanate with 2-phenoxyethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate carbamate, which is then hydrolyzed to yield 2-phenoxyethyl (3-chlorophenyl)carbamate. The purity of the synthesized 2-phenoxyethyl (3-chlorophenyl)carbamate can be improved by recrystallization from a suitable solvent.
科学研究应用
Fenoxycarb has been extensively studied for its insecticidal activity against various pests. It has been shown to disrupt the development and reproduction of insects by inhibiting chitin synthesis, which is essential for the formation of their exoskeleton. Fenoxycarb has also been found to have ovicidal and larvicidal activity against mosquitoes, which makes it a promising candidate for controlling mosquito-borne diseases such as malaria and dengue fever. In addition, 2-phenoxyethyl (3-chlorophenyl)carbamate has been studied for its potential as a growth regulator in agriculture to control the population of pest insects.
属性
IUPAC Name |
2-phenoxyethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c16-12-5-4-6-13(11-12)17-15(18)20-10-9-19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYMNLXBTXRUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198539 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Phenoxyethyl (3-chlorophenyl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bicyclo[2.2.1]hept-2-yl-2,6-dimethylmorpholine](/img/structure/B5091516.png)


![4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5091531.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5091533.png)
![6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5091541.png)

![N-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5091551.png)
![2-{4-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5091556.png)
![1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5091563.png)
![5-({[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5091571.png)
![3-chloro-N-(4-hydroxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5091590.png)
![N,N'-1,2-ethanediylbis[N-(2-methylphenyl)acetamide]](/img/structure/B5091596.png)